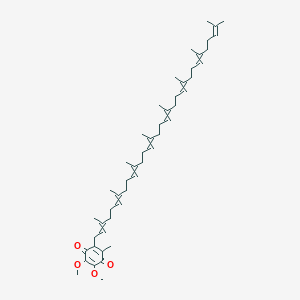

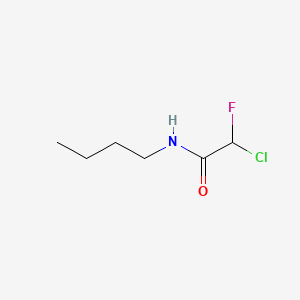

![molecular formula C27H28N4O6S B14114001 2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)

2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RO4927350 is a potent and highly selective non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This compound has shown significant antitumor efficacy in a broad spectrum of tumor models by selectively blocking the mitogen-activated protein kinase pathway signaling both in vitro and in vivo .

Métodos De Preparación

The synthesis of RO4927350 involves the formal condensation of the primary amino group of 4-propanoyl-1,3-thiazol-2-amine with the carboxy group of a 3-phenylbutyric acid, which has been substituted at position 2 by a (4R)-4-[p-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl group . The reaction conditions and industrial production methods are not explicitly detailed in the available literature.

Análisis De Reacciones Químicas

RO4927350 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not provided.

Reduction: Similar to oxidation, reduction reactions can occur, but specific conditions are not detailed.

Substitution: The compound can undergo substitution reactions, particularly involving the thiazole and imidazolidine rings.

Aplicaciones Científicas De Investigación

RO4927350 has been extensively studied for its applications in cancer research. It selectively blocks the mitogen-activated protein kinase pathway signaling, resulting in significant antitumor efficacy in various tumor models . This compound has shown promise in reducing the risk of developing drug resistance in cancers with aberrant mitogen-activated protein kinase pathway activation . Additionally, it has been used in studies to understand the mechanisms of acquired resistance to mitogen-activated protein kinase inhibition .

Mecanismo De Acción

RO4927350 exerts its effects by selectively inhibiting mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This inhibition blocks the mitogen-activated protein kinase pathway signaling, leading to reduced tumor cell growth, survival, differentiation, and angiogenesis . The compound prevents a feedback increase in mitogen-activated protein kinase phosphorylation, which is often observed with other mitogen-activated protein kinase inhibitors .

Comparación Con Compuestos Similares

RO4927350 is unique compared to other mitogen-activated protein kinase inhibitors due to its non-ATP-competitive inhibition mechanism and its ability to prevent feedback phosphorylation of mitogen-activated protein kinase . Similar compounds include:

Trametinib: Another mitogen-activated protein kinase kinase inhibitor, but it is ATP-competitive.

Cobimetinib: Similar to RO4927350, it is a non-ATP-competitive mitogen-activated protein kinase kinase inhibitor but has different structural properties.

Selumetinib: An ATP-competitive mitogen-activated protein kinase kinase inhibitor with a different mechanism of action.

RO4927350 stands out due to its unique chemical structure and its ability to reduce the risk of developing drug resistance in cancer therapy .

Propiedades

Fórmula molecular |

C27H28N4O6S |

|---|---|

Peso molecular |

536.6 g/mol |

Nombre IUPAC |

2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34) |

Clave InChI |

RKKBPPTYPGTSEA-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

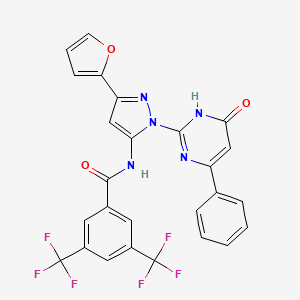

![3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone](/img/structure/B14113925.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B14113926.png)

![[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14113935.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14113937.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14113939.png)

![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14113948.png)

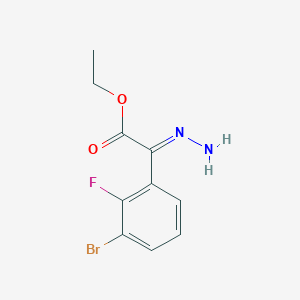

![Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14113971.png)

![bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)

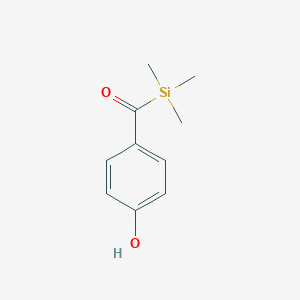

![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)